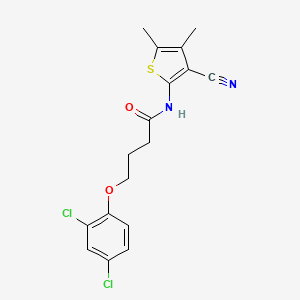![molecular formula C14H11ClN4 B4709834 2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)
2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, commonly known as CCT245737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine compounds and has shown promising results in preclinical studies.
Mechanism of Action
CCT245737 inhibits CHK1 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets involved in the DNA damage response pathway. This leads to the accumulation of DNA damage, which in turn triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT245737 has been shown to induce DNA damage and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCT245737 is its specificity for CHK1, which makes it a promising candidate for combination therapy with DNA-damaging agents. However, its efficacy may be limited by the development of resistance in cancer cells, as well as its potential toxicity to normal cells.
Future Directions
There are several potential future directions for the research on CCT245737. One area of interest is the identification of biomarkers that can predict the response of cancer cells to CCT245737. Another area of interest is the development of more potent and selective CHK1 inhibitors that can overcome the limitations of CCT245737. Additionally, the combination of CCT245737 with other targeted therapies, such as PARP inhibitors, is an area of active investigation. Overall, the research on CCT245737 has the potential to lead to the development of more effective and less toxic cancer therapies.
Scientific Research Applications
CCT245737 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, CCT245737 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-(4-chlorophenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-10-6-4-9(5-7-10)13-17-14-11-2-1-3-12(11)16-8-19(14)18-13/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBALGZAALSTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)
![3-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4709766.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4709774.png)
![1-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B4709781.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B4709796.png)


![1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4709822.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![8-butyl-7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709829.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4709847.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4709866.png)